molecular formula C16H17NO5 B14333679 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- CAS No. 106014-83-9

1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-

Cat. No.: B14333679
CAS No.: 106014-83-9
M. Wt: 303.31 g/mol
InChI Key: ZSPBKAKOJTYMTP-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is a chemical compound with a complex structure that includes a nitro group and a phenylmethoxy group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- typically involves multiple steps. One common method includes the nitration of a phenylmethoxy-substituted benzene ring followed by the attachment of the propanediol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.

Scientific Research Applications

1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-2-phenyl-propane-1,3-diol
  • 1,3-Propanediol, 2-phenyl-
  • 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-
  • 1,2-Propanediol, 3-phenoxy-

Uniqueness

1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is unique due to the presence of both a nitro group and a phenylmethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application development.

Properties

106014-83-9

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

2-(2-nitro-4-phenylmethoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C16H17NO5/c18-9-13(10-19)15-7-6-14(8-16(15)17(20)21)22-11-12-4-2-1-3-5-12/h1-8,13,18-19H,9-11H2

InChI Key

ZSPBKAKOJTYMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(CO)CO)[N+](=O)[O-]

Origin of Product

United States

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